1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
Description
1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is a bicyclic organic compound featuring a bridged oxygen atom (oxabicyclo system) and a methyl-substituted amine group. Its molecular formula is C₈H₁₆ClNO (or C₉H₁₈ClNO in some entries, possibly due to inconsistencies in nomenclature or salt forms) . This compound is of interest in medicinal chemistry due to structural similarities with bioactive quinuclidine derivatives .
Properties
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-2-4-8(9,5-3-7)6-10-7;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGPKBWBKPSPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253629-50-2 | |
| Record name | 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride typically involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the bicyclic oxabicyclo[2.2.2]octane ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The amine group is introduced via nucleophilic substitution reactions. Common reagents include amines and ammonia.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, ammonia, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amine derivatives.
Scientific Research Applications
Scientific Research Applications
1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is utilized as a building block in the synthesis of complex molecules. The reactivity of this compound is due to its amine functional group, which can participate in nucleophilic substitution reactions.
Potential applications across different fields:
- G Protein-Coupled Receptors: Preliminary studies suggest potential interactions with G protein-coupled receptors, particularly GPR120, which may have implications for metabolic regulation. Initial findings indicate that it may modulate enzyme activity or receptor interactions, particularly influencing insulin secretion and glucose metabolism through GPR120.
- Synthesis of Bioisosteres: 2-Oxabicyclo[2.2.2]octane derivatives, including this compound, are used as phenyl ring bioisosteres in drug design . Replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core can fine-tune the acidity/basicity (pKa) of functional groups, which can affect the potency, selectivity, and toxicity of bioactive compounds .
- Incorporation into Drugs: The 2-oxabicyclo[2.2.2]octane scaffold has been incorporated into the structure of anticancer drugs like Imatinib and Vorinostat (SAHA) instead of the para- and mono-substituted phenyl rings .
Mechanism of Action
The mechanism of action of 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-4-amine Dihydrochloride
- Structure : Replaces the oxygen atom with a nitrogen (azabicyclo system), forming a quinuclidine core.
- Molecular Formula : C₇H₁₆Cl₂N₂ .
- Key Differences: Electronic Effects: The nitrogen in the azabicyclo system increases basicity compared to the oxygen-containing analog, influencing receptor interactions . Solubility: The dihydrochloride salt form enhances aqueous solubility compared to the mono-hydrochloride oxabicyclo compound .
1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine Hydrochloride
- Structure : Ethyl substituent replaces the methyl group on the amine.
- Molecular Formula: C₉H₁₈ClNO .
- Synthetic Accessibility: Ethyl derivatives may require longer synthetic routes, as evidenced by custom synthesis services for analogs .
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine Hydrochloride
Quinuclidin-4-ylmethanamine Dihydrochloride
- Structure : Extends the amine group via a methylene linker on the quinuclidine core.
- Molecular Formula : C₈H₁₈Cl₂N₂ .
- Bioactivity: Similar to azabicyclo derivatives, this compound is explored for CNS applications but with modified pharmacokinetics due to structural elongation .
Comparative Data Table
Research Findings and Implications
- Structural Rigidity vs. Bioactivity : The oxabicyclo[2.2.2]octane system’s rigidity may enhance target selectivity compared to more flexible analogs like quinuclidinylmethanamine .
- Salt Forms: Mono-hydrochloride salts (e.g., target compound) balance solubility and lipophilicity, whereas dihydrochloride salts (e.g., 1-azabicyclo derivative) prioritize solubility for intravenous formulations .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) or alkyl chains (e.g., ethyl) fine-tune pharmacokinetic properties, highlighting the importance of structure-activity relationship (SAR) studies .
Biological Activity
1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride, a compound with the CAS number 2253629-50-2, has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
The molecular weight of this compound is approximately 177.67 g/mol . Its structure incorporates an oxabicyclo framework, which has been identified as a non-classical bioisostere of the phenyl ring, enhancing its physicochemical properties such as solubility and metabolic stability .
Biological Activities
Recent studies have highlighted the diverse biological activities associated with compounds containing the 2-oxabicyclo[2.2.2]octane moiety:
- Antibacterial Activity : Compounds based on this structure have been shown to exhibit significant antibacterial properties, making them candidates for antibiotic development .
- Enzyme Inhibition : Certain derivatives have demonstrated inhibitory effects on enzymes like myeloperoxidase, which is crucial in inflammatory responses .
- Estrogen Receptor Modulation : Some analogs act as agonists for estrogen receptor-beta, suggesting potential applications in hormone-related therapies .
Study 1: Synthesis and Evaluation of Derivatives
A study investigated the synthesis of various derivatives of 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine and their biological evaluations. The derivatives were tested for their ability to inhibit myeloperoxidase and showed promising results with IC50 values indicating effective inhibition at low concentrations.
Study 2: Pharmacokinetic Properties
Research conducted on the pharmacokinetic properties of this compound revealed enhanced absorption and distribution profiles compared to traditional phenyl-containing drugs. This suggests that the bicyclic structure may provide advantages in drug formulation and delivery systems.
Data Table: Biological Activity Summary
Q & A
Q. What are the primary synthetic routes for 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride, and how are intermediates characterized?
Synthesis typically involves bicyclic ether intermediates, such as 1-methyl-2-oxabicyclo[2.2.2]octane derivatives, which undergo aminolysis or reductive amination. For example, bicyclo[2.2.2]octane carboxaldehyde (C9H14O2) can be converted to the target compound via condensation with ammonia or methylamine, followed by HCl salt formation . Key intermediates are validated using NMR (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) and IR spectroscopy to confirm functional groups like amines and ethers .
Q. How is the purity of this compound assessed in academic research?
Purity is determined via HPLC with UV detection (e.g., 207 nm wavelength) using a C18 column and a mobile phase of phosphate buffer and methanol (70:30). Calibration curves (linear range: 1.09–10.90 μg/mL, r = 0.9999) and recovery studies (99.67–100.1% accuracy) ensure reproducibility. Contaminants like unreacted bicyclic precursors are monitored .
Q. What spectroscopic methods are critical for structural elucidation of this compound?
- <sup>1</sup>H NMR : Peaks at δ 1.46 ppm (s, 3H) confirm the methyl group, while δ 3.90 ppm (s, 6H) indicates oxabicyclo oxygen proximity .
- IR : Absorbance at ~3400 cm<sup>−1</sup> (N-H stretch) and 1100 cm<sup>−1</sup> (C-O-C ether) .
- HRMS : Validates molecular weight (e.g., [M + Na]<sup>+</sup> for related compounds: m/z 498.2984) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of bicyclo[2.2.2]octane derivatives?
Optimization includes:
- Temperature control : Lowering reaction temperatures (0–5°C) during aminolysis reduces side products like over-alkylated amines .
- Catalyst selection : Palladium or nickel catalysts enhance reductive amination efficiency for bicyclic amines .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of bicyclic intermediates, increasing reaction rates by 15–20% .
Q. How do researchers resolve contradictions in purity data between synthetic batches?
Discrepancies arise from residual solvents or unreacted precursors. Strategies include:
Q. What stability challenges exist for this hydrochloride salt under storage conditions?
The compound is hygroscopic, requiring desiccants (silica gel) and inert atmospheres (N2) to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass vials . Degradation products include oxidized amines (detected via HPLC retention time shifts) .
Q. How is enantiomeric purity assessed for chiral bicyclo[2.2.2]octane derivatives?
Chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases resolve enantiomers. For example, (3S)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride shows baseline separation (α = 1.25) . X-ray crystallography can confirm absolute configuration using heavy atoms (e.g., Cl<sup>−</sup> counterions) .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions to avoid ether cleavage .
- Analytical cross-validation : Combine NMR, HRMS, and elemental analysis (%C, %H within ±0.3% of theoretical) .
- Data interpretation : Use computational tools (e.g., Gaussian) to model bicyclic strain effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
